(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a propan-2-yl group, which is further connected to a benzene ring The compound’s stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxy group:
Attachment to the propan-2-yl group: The trifluoromethoxy group is then attached to a propan-2-yl group through a nucleophilic substitution reaction.
Coupling with the benzene ring: The final step involves coupling the intermediate product with a benzene ring, typically through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene: The enantiomer of the compound with a different spatial arrangement of atoms.
1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene: A compound without the (S) configuration, lacking stereochemistry.
1-Methyl-2-((1-(methoxy)propan-2-yl)oxy)benzene: A similar compound with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. The (S) configuration also contributes to its specific interactions with biological targets, differentiating it from its enantiomers and other similar compounds.
Properties
Molecular Formula |
C11H13F3O2 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1-methyl-2-[(2S)-1-(trifluoromethoxy)propan-2-yl]oxybenzene |
InChI |
InChI=1S/C11H13F3O2/c1-8-5-3-4-6-10(8)16-9(2)7-15-11(12,13)14/h3-6,9H,7H2,1-2H3/t9-/m0/s1 |
InChI Key |
HATAUXRBSIQHDG-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H](C)COC(F)(F)F |
Canonical SMILES |
CC1=CC=CC=C1OC(C)COC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.